molecular formula C7H2F2N2O2 B1423069 3,5-Difluoro-2-nitrobenzonitrile CAS No. 868596-13-8

3,5-Difluoro-2-nitrobenzonitrile

Cat. No.: B1423069
CAS No.: 868596-13-8
M. Wt: 184.1 g/mol
InChI Key: GCJYPUIYHNBJPH-UHFFFAOYSA-N
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Description

Current Paradigms in Nitrile-Containing Aromatic Systems Research

Nitrile-containing aromatic systems are integral building blocks in organic synthesis. The nitrile group, with its strong electron-withdrawing nature and linear geometry, can significantly influence the electronic properties of an aromatic ring. ossila.com This functional group is a versatile precursor for a variety of other functionalities, including amines, carboxylic acids, and aldehydes, making aromatic nitriles valuable intermediates in multi-step syntheses. nih.gov Current research continues to explore novel methods for the synthesis of aromatic nitriles and their transformation into complex molecular targets. researchgate.net The incorporation of the nitrile moiety is a recognized strategy in drug design, as it can enhance binding affinity to target proteins and improve the pharmacokinetic profile of drug candidates. ossila.com

Positioning of 3,5-Difluoro-2-nitrobenzonitrile within Contemporary Chemical Research

This compound (CAS No. 868596-13-8) is a specialized chemical intermediate that sits (B43327) at the intersection of nitrile chemistry and fluorine chemistry. sigmaaldrich.combldpharm.com Its structure, featuring two fluorine atoms and a nitro group on a benzonitrile (B105546) scaffold, makes it a highly activated and versatile building block for organic synthesis. The presence of these electron-withdrawing groups enhances the reactivity of the aromatic ring towards nucleophilic substitution, while also offering multiple sites for chemical modification. This compound is primarily utilized in research and development, particularly as a starting material for the synthesis of complex pharmaceutical intermediates. While detailed research findings on this specific molecule are not extensively published, its structural motifs are found in various patented compounds, suggesting its role as a key intermediate in the development of new chemical entities. For instance, related difluoronitrobenzene structures are precursors in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). fluorochem.co.uk

Chemical and Physical Properties

While specific, experimentally verified physical and spectroscopic data for this compound are not widely available in the reviewed literature, some properties can be inferred from supplier data and comparison with related compounds.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 868596-13-8 sigmaaldrich.comfluorochem.co.uk
Molecular Formula C₇H₂F₂N₂O₂ sigmaaldrich.combldpharm.com
Molecular Weight 184.10 g/mol bldpharm.com
IUPAC Name This compound sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Purity ≥95% chemenu.comsigmaaldrich.com

Note: Detailed physical properties such as melting point, boiling point, and solubility for this compound are not consistently reported in publicly available scientific literature. The data presented is based on information from chemical suppliers.

Synthesis and Reactivity

The synthesis of this compound would likely involve the nitration of a corresponding difluorobenzonitrile precursor. The specific orientation of the functional groups suggests a directed nitration. For example, the synthesis of related compounds often involves the nitration of a substituted benzonitrile. The reactivity of this compound is dictated by its functional groups. The nitro group can be reduced to an amine, providing a handle for further functionalization. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. The fluorine atoms, activated by the electron-withdrawing nitro and nitrile groups, are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents.

Applications in Research

The primary application of this compound is as a building block in organic synthesis, particularly for the preparation of pharmaceutical and agrochemical candidates. The unique substitution pattern of this molecule allows for the synthesis of highly functionalized aromatic rings that are often found in biologically active compounds. The strategic placement of the fluorine atoms can enhance the drug-like properties of the final products. While specific examples of its use in late-stage clinical candidates are not prominent in the literature, its availability from specialty chemical suppliers indicates its use in early-stage drug discovery and process development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluoro-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)7(11(12)13)6(9)2-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJYPUIYHNBJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70712406
Record name 3,5-Difluoro-2-nitrobenzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID70712406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868596-13-8
Record name 3,5-Difluoro-2-nitrobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoro-2-nitrobenzonitrile
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Synthetic Methodologies for 3,5 Difluoro 2 Nitrobenzonitrile and Analogues

Established Synthetic Pathways and Precursors

Established synthetic routes to 3,5-difluoro-2-nitrobenzonitrile typically involve the sequential functionalization of a benzene (B151609) core. These pathways rely on classical organic reactions, where the order of substituent introduction is critical to directing the subsequent reaction to the correct position.

Convergent and Divergent Synthesis Strategies for Fluorinated Benzonitriles

The construction of complex molecules like fluorinated benzonitriles can be approached through two primary strategic plans: convergent synthesis and divergent synthesis.

A divergent synthesis begins with a central core molecule that is sequentially reacted to build successive generations of compounds. wikipedia.org This strategy allows for the creation of a library of related molecules from a common starting material. wikipedia.org For instance, a synthesis could start from 1,3-difluorobenzene, which is then elaborated through nitration and cyanation steps. This approach is efficient for exploring structure-activity relationships by creating a range of analogues.

Halogen-Exchange Fluorination Techniques in Aromatic Systems

Halogen-exchange (Halex) fluorination is a fundamental method for introducing fluorine atoms into aromatic rings, often by substituting chlorine or bromine atoms. researchgate.net This nucleophilic aromatic substitution is driven by the formation of a strong carbon-fluorine bond. The reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups (such as a nitro group) positioned ortho or para to the halogen being replaced. researchgate.net

Potassium fluoride (B91410) (KF) is a commonly used and cost-effective fluorinating agent. researchgate.net The reaction is typically carried out in aprotic polar solvents at elevated temperatures. The efficiency of the Halex reaction can be enhanced through the use of phase-transfer catalysts.

A relevant industrial synthesis starts from 2,4,5-trichloronitrobenzene (B44141) to ultimately produce 3,5-difluoroaniline, a precursor to the target molecule. google.com This multi-step process involves fluorination reactions to replace chloro substituents. Another patented process prepares 3,5-difluorochlorobenzene, a potential precursor, from 1,3,5-trichlorobenzene (B151690) using an alkali metal fluoride. google.com

Table 1: Examples of Halogen-Exchange Fluorination in Aromatic Systems
PrecursorFluorinating AgentCatalyst/SolventConditionsProduct
p-bis-(trichloromethyl)benzeneAnhydrous HF1,2-dichloroethane (inert solvent)Warmingp-bis-(chlorodifluoromethyl)benzene researchgate.net
1,2-dichloro-4-nitrobenzenePotassium Fluoride (KF)TMAC (catalyst)90 min1-fluoro, 2-chloro-4-nitrobenzene researchgate.net
1,3,5-trichlorobenzeneAlkali metal fluorideSolvent/Catalyst100-250°C3,5-difluorochlorobenzene google.com
2,4,5-trichloronitrobenzeneSpray-dried potassium fluorideSulpholane200-210°C5-chloro-2,4-difluoronitrobenzene google.com

Regioselective Nitration Protocols in Substituted Benzonitrile (B105546) Synthesis

The introduction of a nitro group onto an already substituted benzene ring is a classic electrophilic aromatic substitution. The position of nitration is dictated by the directing effects of the existing substituents. For a precursor like 3,5-difluorobenzonitrile (B1349092), both the fluorine atoms and the cyano group are deactivating and meta-directing. Therefore, nitration is expected to occur at the positions ortho to the fluorine atoms (C2, C4, C6) and meta to the cyano group. The challenge lies in achieving regioselectivity for the desired C2 position.

Traditional nitration using a mixture of nitric and sulfuric acids can lead to a mixture of isomers and requires harsh conditions. scispace.comcardiff.ac.uk For deactivated substrates like benzonitrile, forcing conditions are often necessary, typically yielding the meta-isomer as the major product with very low yields of the para-isomer. scispace.com For benzonitrile itself, the typical ortho/meta/para ratio is 17/81/2. scispace.com

To overcome these limitations, alternative nitrating systems and catalysts have been developed. The use of acyl nitrates, formed from nitric acid and an acid anhydride, in conjunction with zeolite catalysts can significantly improve regioselectivity. For example, nitrating benzonitrile with trifluoroacetyl nitrate (B79036) over a zeolite Hβ catalyst can produce only 3- and 4-nitrobenzonitriles in quantitative yield, with the para-isomer proportion increasing significantly compared to traditional methods. scispace.com Microwave irradiation has also been shown to effectively promote the nitration of deactivated substrates like bromobenzene (B47551) with high yield and para-selectivity. frontiersin.org

Table 2: Regioselective Nitration of Benzonitrile and Related Aromatics
SubstrateNitrating Agent/SystemCatalyst/ConditionsKey Finding
BenzonitrileHNO₃/H₂SO₄ (Mixed Acid)Forcing conditionsLow selectivity, ortho/meta/para ratio of 17/81/2. scispace.com
BenzonitrileTrifluoroacetyl nitrateZeolite Hβ, refluxQuantitative yield, only 3- and 4-nitro isomers formed (para up to 33%). scispace.com
BromobenzeneAqueous HNO₃ (15.8 M)Microwave irradiation, 50°CExcellent yield (93%) and high para-selectivity (98%). frontiersin.org
ChlorobenzeneAqueous HNO₃ (15.8 M)Microwave irradiation, 50°CLower yield (18%) due to stronger deactivating effect of chlorine. frontiersin.org

Cyanation Reactions for Aromatic Nitrile Formation

The introduction of the nitrile (-CN) group onto an aromatic ring is a crucial step in synthesizing benzonitriles. Classical methods include the Sandmeyer and Rosenmund-von Braun reactions, but these often require harsh conditions and stoichiometric amounts of copper cyanide. beilstein-journals.org

Modern approaches frequently employ transition-metal-catalyzed cyanations, which offer milder conditions and broader substrate scope. kaist.ac.kr Palladium and copper catalysts are widely used for the cyanation of aryl halides and pseudohalides. kaist.ac.kr A significant advancement has been the development of less toxic and more manageable cyanide sources to replace metal cyanides like KCN or CuCN. nih.gov These alternatives include N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and isocyanides. scielo.brrsc.org Ruthenium-catalyzed C-H cyanation using NCTS has been shown to be highly chemoselective and tolerant of various functional groups. beilstein-journals.org

Table 3: Modern Aromatic Cyanation Methods
Substrate TypeCyanide SourceCatalyst SystemReaction Type
Aryl HalidesZn(CN)₂Nickel/XantphosDeaminative cyanation of Katritzky pyridinium (B92312) salts. scielo.br
Arenes (C-H bond)N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)PalladiumDirect C-H cyanation. scielo.br
Aromatic amidesN-cyano-N-phenyl-p-toluenesulfonamide (NCTS)[RuCl₂(p-cymene)]₂Ruthenium-catalyzed C(sp²)-H cyanation. beilstein-journals.org
Terminal AlkynesCyanogen iodideCopper triflate complexDirect copper-catalyzed cyanation. scielo.br

Advanced Synthetic Approaches to Highly Functionalized Fluorinated Aromatics

Recent advances in synthetic chemistry provide more direct and efficient routes to complex molecules like this compound. These methods often involve transition-metal catalysis to activate otherwise inert C-H bonds, offering greater atom and step economy.

Transition-Metal-Catalyzed Functionalization of Aromatic Scaffolds

Transition-metal-catalyzed C-H bond activation has emerged as a powerful tool for the synthesis of fluorinated molecules. nih.govresearchgate.net This strategy allows for the direct introduction of functional groups onto a pre-existing aromatic scaffold, avoiding the need for pre-functionalization (e.g., halogenation) and thus shortening synthetic sequences. rsc.orgchimia.ch

Palladium, ruthenium, and rhodium are common catalysts for these transformations. The presence of a fluorine atom on the aromatic ring can influence the reaction's regioselectivity, often directing functionalization to the C-H bond ortho to the fluorine. whiterose.ac.uk This ortho-directing effect is attributed to the enhanced reactivity of C-H bonds adjacent to the electronegative fluorine substituent. whiterose.ac.uk This approach is particularly valuable for late-stage functionalization, where a complex, highly-functionalized molecule can be modified in the final steps of a synthesis. nih.gov

These advanced methods offer novel retrosynthetic disconnections for accessing highly functionalized fluorinated aromatics, potentially enabling the direct nitration or cyanation of a difluorinated benzene ring at a specific position through C-H activation. researchgate.net

Table 4: Examples of Transition-Metal-Catalyzed C-H Functionalization
Catalyst FamilyReaction TypeKey FeatureRelevance
Palladium (Pd)C-H OlefinationLate-stage intermolecular C-H functionalization. rsc.orgAccess to complex structures from simpler scaffolds.
Copper (Cu)C-H TrifluoromethylthiolationOrtho-functionalization of benzamide (B126) derivatives. nih.govIntroduction of fluorinated groups via C-H activation.
Ruthenium (Ru)C(sp²)-H CyanationUses less toxic NCTS as a cyanide source with high chemoselectivity. beilstein-journals.orgDirect, greener route to aromatic nitriles.
Rhodium (Rh)Chemodivergent Synthesis[3+2] annulation via C-H and C-C bond activation. rsc.orgConstruction of heterocyclic systems on aromatic cores.

Radical-Promoted and Organophotoredox-Catalyzed Strategies for Fluoroalkylation

Recent advancements in synthetic chemistry have seen the emergence of radical-promoted and organophotoredox-catalyzed reactions as powerful tools for the introduction of fluoroalkyl groups onto aromatic rings. These methods offer mild reaction conditions and high functional group tolerance, making them attractive for complex molecule synthesis.

Organophotoredox catalysis, for instance, utilizes visible light to initiate single-electron transfer processes, generating radical intermediates that can participate in carbon-carbon or carbon-heteroatom bond formation. A study published in 2023 detailed an organophotoredox-catalyzed stereoselective allylic arylation of Morita-Baylis-Hillman (MBH) acetates using diaryliodonium triflates (DAIRs). nih.gov This methodology was successfully extended to a three-component coupling involving 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a sulfur dioxide surrogate for the synthesis of allylic sulfones. nih.gov While this specific study does not focus on benzonitriles, the principles of using organophotoredox catalysis for C-C bond formation with arylating agents are broadly applicable and could potentially be adapted for the fluoroalkylation of benzonitrile derivatives.

Radical sequential processes, often initiated by a 1,5-radical translocation reaction, represent another strategic approach. These reactions involve the intramolecular transfer of a radical center, leading to the formation of new reactive species that can undergo further transformations. For example, the addition of 2-substituted ethanethiols to alkynes generates β-sulfanylalkenyl radicals, which can then undergo a 1,5-radical translocation. This initiates a sequence leading to the formation of alkenesulfanyl radicals. While not directly applied to the synthesis of fluorinated benzonitriles, this demonstrates the utility of radical translocation in complex bond-forming cascades.

The following table summarizes a selection of radical-promoted and organophotoredox-catalyzed reactions, highlighting the diversity of these strategies.

Reaction TypeCatalyst/PromoterSubstratesProductsKey Features
Organophotoredox-Catalyzed Allylic ArylationOrganic PhotosensitizerMorita-Baylis-Hillman acetates, Diaryliodonium triflatesTrisubstituted alkenesStereoselective, Mild conditions
Organophotoredox-Catalyzed Three-Component CouplingOrganic PhotosensitizerMorita-Baylis-Hillman acetates, Diaryliodonium triflates, DABSOAllylic sulfonesForms two new bonds in one pot
Radical Sequential ProcessRadical Initiator2-Substituted ethanethiols, AlkynesAlkenesulfanyl radicalsInvolves 1,5-radical translocation

Innovative Methodologies for Fluorinated Nitrile Synthesis

One established approach to synthesizing fluorinated aromatic nitriles is through nucleophilic aromatic substitution (SNAr) reactions. For instance, 4-fluoro-3-nitrobenzonitrile (B23716) was prepared in a 57% yield by reacting 4-chloro-3-nitrobenzonitrile (B1361363) with anhydrous potassium fluoride in dimethyl sulfoxide. publish.csiro.au This highlights the utility of halogen exchange (Halex) reactions in introducing fluorine onto an aromatic ring. The starting material, 4-chloro-3-nitrobenzonitrile, can be obtained by the nitration of p-chlorobenzonitrile. publish.csiro.au

The synthesis of 2-fluoro-4-nitrobenzonitrile (B1302158) has been achieved through a multi-step process starting from 2-fluoro-4-nitroaniline. google.com This process involves diazotization of the amino group, followed by bromination to yield a bromo intermediate. Subsequent cyanation using N-methyl-2-pyrrolidone (NMP) as a solvent furnishes the desired 2-fluoro-4-nitrobenzonitrile. google.com The precursor, 2-fluoro-4-nitroaniline, can be prepared from 3,4-difluoronitrobenzene (B149031) by reaction with ammonia (B1221849) in the presence of cuprous oxide. google.com

A more direct approach for the synthesis of aryl nitriles involves the cyanation of aryl halides. A cost-effective method has been reported for the cyanation of aryl iodides and bromides using a combination of Ceric Ammonium Nitrate (CAN) and dimethylformamide (DMF). rsc.org This reaction is catalyzed by a copper(II) salt and notably utilizes CAN as both an oxidant and a source of nitrogen, eliminating the need for additional nitrogen sources or toxic reagents. rsc.org

The synthesis of fluorinated molecules is a broad and active area of research. ethz.ch General strategies often involve either fluorination, the introduction of a fluorine atom, or fluoroalkylation, the incorporation of a fluoroalkyl group like trifluoromethyl (CF3). springernature.com

The table below outlines various synthetic routes to different fluorinated benzonitrile isomers, providing insight into the reaction conditions and yields.

Target CompoundStarting Material(s)Reagents and ConditionsYield
4-Fluoro-3-nitrobenzonitrile4-Chloro-3-nitrobenzonitrile, Potassium fluorideDimethyl sulfoxide, Steam-bath57% publish.csiro.au
2-Fluoro-4-nitrobenzonitrile2-Fluoro-4-nitroanilineDiazotization, Bromination, Cyanation with NMPNot specified google.com
Aryl NitrilesAryl iodides/bromides, DMFCeric Ammonium Nitrate (CAN), Cu(II) catalystModerate to good rsc.org
3-Chloro-2,4-difluoro-5-nitrobenzoic acid3-Chloro-2,4-difluorobenzoic acidConcentrated Nitric acid94% semanticscholar.org

It is important to note that while a specific, detailed synthesis for this compound was not found in the provided search results, the methodologies described for its isomers and analogues provide a strong foundation for its potential synthesis. A plausible route could involve the nitration of 3,5-difluorobenzonitrile or the fluorination of a corresponding chlorinated or brominated nitrobenzonitrile precursor.

Mechanistic Investigations of Reactivity in 3,5 Difluoro 2 Nitrobenzonitrile Systems

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for 3,5-difluoro-2-nitrobenzonitrile, driven by the electron-deficient nature of the aromatic ring.

Electronic and Steric Influence of Fluorine and Nitro Substituents on SNAr Dynamics

The reactivity of this compound in SNAr reactions is profoundly influenced by the electronic and steric properties of its substituents. The nitro group (NO2), a powerful electron-withdrawing group, significantly reduces the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. libretexts.org This deactivation of the ring for electrophilic substitution conversely activates it for nucleophilic substitution. libretexts.org

The fluorine atoms also contribute to the electrophilicity of the ring through their inductive electron-withdrawing effects. youtube.com This effect makes the carbon atoms to which they are attached highly electrophilic and favorable for nucleophilic attack. youtube.com In SNAr reactions, the relative ability of halogens to act as leaving groups is often F > Cl > Br > I, which is counterintuitive to their bond strengths but is explained by the high electronegativity of fluorine creating a more polarized C-F bond, thus facilitating nucleophilic attack. youtube.com

The positions of these substituents are crucial. For effective stabilization of the intermediate formed during SNAr, the electron-withdrawing group must be located ortho or para to the leaving group. libretexts.org In this compound, the nitro group is ortho to one fluorine atom and para to the other, a directing effect that enhances the reactivity at these positions. libretexts.org

Steric effects can also play a role, particularly with bulky nucleophiles. While the fluorine atoms are relatively small, their presence, along with the nitro and cyano groups, can create some steric hindrance that may influence the rate of reaction, especially when compared to less substituted aromatic systems. rsc.org

Elucidation of Meisenheimer Complex Intermediates and Transition States

The mechanism of SNAr reactions in systems like this compound proceeds through the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This complex is formed by the addition of the nucleophile to the aromatic ring.

The transition state leading to the Meisenheimer complex involves the initial approach of the nucleophile to the electron-deficient aromatic ring. The energy of this transition state is influenced by both electronic and steric factors. The strong electron-withdrawing nature of the substituents lowers the activation energy for the formation of the Meisenheimer complex.

Comparative Kinetic and Thermodynamic Analyses of SNAr Pathways

Kinetic and thermodynamic studies of SNAr reactions provide quantitative insights into the factors governing these processes. The rate of reaction is dependent on the concentration of both the substrate and the nucleophile, and it is often influenced by the solvent and the nature of the leaving group.

The reaction kinetics can be influenced by the solvent polarity, with more polar solvents often accelerating the reaction by stabilizing the charged Meisenheimer intermediate. researchgate.net Kinetic analyses can help to distinguish between different mechanistic pathways, such as a concerted mechanism versus a stepwise mechanism involving a stable intermediate.

Regioselectivity and Leaving Group Effects in Difluoronitrobenzonitriles

Regioselectivity in the SNAr reactions of difluoronitrobenzonitriles is a critical aspect, determining which of the two fluorine atoms is substituted. The directing influence of the electron-withdrawing nitro group is paramount. researchgate.net In this compound, the nitro group is ortho to the fluorine at the C-3 position and para to the fluorine at the C-5 position. Both ortho and para positions are activated towards nucleophilic attack. libretexts.org

The choice of which fluorine atom acts as the leaving group can be influenced by several factors, including the nature of the nucleophile and the specific reaction conditions. Generally, the fluorine atom that leads to the most stable Meisenheimer complex will be preferentially substituted. The relative stability of the possible intermediates needs to be considered.

In SNAr reactions, fluoride (B91410) is often a surprisingly good leaving group, despite the strength of the C-F bond. youtube.com This is because the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine strongly activates the carbon for nucleophilic attack, which can be the dominant factor in determining the reaction rate. youtube.com

Transformations Involving the Nitro Group

The nitro group in this compound is not only an activating group for SNAr but also a functional group that can undergo various transformations.

Reductive Methodologies for Nitro Group Conversion to Amines

The reduction of the nitro group to an amine is a fundamental and widely used transformation in organic synthesis. masterorganicchemistry.com A variety of reducing agents and methods can be employed for this conversion.

Common methods for the reduction of aromatic nitro compounds to the corresponding anilines include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com This is often a clean and efficient method.

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) or acetic acid is a classic and effective method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) or formic acid, in the presence of a catalyst. niscpr.res.in For instance, hydrazine glyoxylate (B1226380) with zinc or magnesium powder has been shown to be an effective system for the selective reduction of nitro groups at room temperature. niscpr.res.in

Other Reagents: Other reagents like sodium hydrosulfite, sodium sulfide, and tin(II) chloride can also be used for the reduction of aromatic nitro groups. wikipedia.orgcommonorganicchemistry.com

The choice of reducing agent is often dictated by the presence of other functional groups in the molecule. For this compound, a key consideration is the potential for the nucleophilic substitution of the fluorine atoms under certain reductive conditions. Therefore, mild and selective reduction methods are often preferred to preserve the fluorine substituents.

Below is a table summarizing some common reductive methodologies for the conversion of aromatic nitro groups to amines:

Reagent/MethodCatalyst/ConditionsSelectivity
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney NickelCan reduce other functional groups
Metal/AcidFe/HCl, Sn/HCl, Zn/AcOHGenerally effective and tolerant of some functional groups
Transfer HydrogenationHydrazine/CatalystCan be highly selective
Sodium HydrosulfiteAqueous solutionMild reducing agent
Tin(II) ChlorideAcidic or neutral conditionsMild and selective

Oxidative Pathways and Denitration Mechanisms in Nitroaromatics

Nitroaromatic compounds are subject to various oxidative and denitration reactions, often proceeding through radical or ionic intermediates. While specific oxidative studies on this compound are not extensively documented, the general mechanisms for nitroaromatics provide a framework for its expected reactivity.

One notable pathway is the reaction of nitrobenzenes with benzonitrile (B105546) radical cations, which can lead to denitration through a novel ion/molecule reaction. youtube.comacs.org This process involves the elimination of NO2 and the formation of an arylated nitrile. youtube.comacs.org Ab initio calculations have shown such reactions to be significantly exothermic. acs.orgacs.org The reaction rates are often minimally affected by the presence of other electron-withdrawing or donating substituents, suggesting a radical-based mechanism. youtube.comacs.orgacs.org

Sulfate radical-based advanced oxidation processes (SR-AOPs) represent another oxidative pathway. The degradation of nitrobenzene (B124822) using this method can result in a series of nitrophenol intermediates, indicating that both denitration and renitration processes can occur. nih.gov The nitro group itself can be converted to a nitrating agent, such as •NO2, which can then participate in the formation of polynitrated species. nih.gov

In the context of this compound, the highly electron-deficient nature of the ring would influence these pathways. The C-NO2 bond might be susceptible to cleavage under specific oxidative or radical conditions, leading to denitrated products or rearrangement.

Table 1: Intermediates in Sulfate Radical-Mediated Degradation of Nitrobenzene nih.gov

Intermediate CompoundType
2-NitrophenolMononitrophenol
3-NitrophenolMononitrophenol
4-NitrophenolMononitrophenol
2,4-DinitrophenolDinitrophenol
2,6-DinitrophenolDinitrophenol
2,4,6-TrinitrophenolTrinitrophenol

Formation of Heterocyclic Systems via Nitro Group Reactions

The ortho-nitro group in 2-nitrobenzonitrile (B147312) derivatives is a versatile precursor for the synthesis of various N-heterocyclic systems. Typically, these syntheses involve the reduction of the nitro group to an amine, which can then undergo intramolecular cyclization with the adjacent nitrile group or an external reagent. However, direct participation of the nitro group in cyclizations is also known.

For instance, the reduction of ortho-nitrobenzonitriles is a common route to indazoles or quinazolines, depending on the reaction conditions and reagents. Another pathway involves the reaction of ortho-nitro-substituted compounds to form phenanthridines through photoinduced intramolecular cyclization. chemrxiv.org In one such mechanism, an excited o-nitrobenzyl moiety undergoes N-O homolysis to generate an iminyl radical, which then cyclizes onto the adjacent aromatic ring. chemrxiv.org

While direct examples involving this compound are limited, its structure is amenable to similar transformations. Reduction of the nitro group would yield 2-amino-3,5-difluorobenzonitrile, a key intermediate for fused heterocycles. This intermediate could cyclize to form substituted quinazolines or be used in condensation reactions to build other heterocyclic frameworks.

The synthesis of N-heterocycles can also be achieved through the addition of amines to nitroalkenes, followed by cyclization. nih.govrsc.org This highlights the general utility of the nitro group in facilitating the formation of heterocyclic rings. rsc.org

Reactivity of the Nitrile Moiety

The nitrile group in this compound is attached to a highly electron-deficient aromatic ring, which enhances the electrophilicity of the nitrile carbon. This makes it susceptible to a range of nucleophilic additions and cycloaddition reactions.

Nucleophilic Additions and Cyclization Reactions Involving the Nitrile Carbon

The electron-poor nature of the nitrile carbon in this compound facilitates nucleophilic attack. nih.govrsc.org Organometallic reagents, amines, alcohols, and other nucleophiles can add across the carbon-nitrogen triple bond. These addition reactions can lead to the formation of imines, which may be stable or undergo further reaction such as hydrolysis to ketones.

In many cases, the initial nucleophilic addition is followed by an intramolecular cyclization, providing a powerful method for heterocycle synthesis. For example, the reaction of ortho-aminobenzonitriles (which could be formed from the reduction of this compound) with various reagents can lead to a wide array of fused heterocyclic systems.

Studies on related electron-deficient benzonitriles show their utility as ligands in catalysis, highlighting the accessibility of the nitrile's lone pair for coordination and its susceptibility to nucleophilic attack. nih.gov The oxidative addition of metal complexes into the C-CN bond of benzonitriles has also been studied, with electron-withdrawing groups like fluorine and trifluoromethyl stabilizing the oxidative addition product. utrgv.edu

Hydrolysis and Amidolysis of the Nitrile Group

Nitriles can be hydrolyzed to primary amides and subsequently to carboxylic acids under either acidic or basic conditions. researchgate.netyoutube.com The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the electrophilic nitrile carbon, followed by tautomerization. youtube.com

For this compound, partial hydrolysis would yield 3,5-difluoro-2-nitrobenzamide, while complete hydrolysis would produce 3,5-difluoro-2-nitrobenzoic acid. The strong electron-withdrawing groups on the aromatic ring would likely facilitate this hydrolysis. The synthesis of amides from nitriles can be achieved with high selectivity by carefully controlling the reaction conditions, such as using alkaline media. semanticscholar.org

Table 2: General Conditions for Nitrile Hydrolysis

ReactionReagentsProduct
Partial HydrolysisH2O, NaOH (controlled)Amide
Complete HydrolysisH2O, H+ or OH- (excess), heatCarboxylic Acid
AmidolysisAmine, catalystN-Substituted Amidine

[3+2] Cycloaddition Reactions with Nitrile Oxides and Related Species

The nitrile group is an excellent dipolarophile and can participate in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides. uchicago.edu These reactions are a highly efficient method for the synthesis of five-membered heterocycles. wikipedia.org

The reaction of a nitrile with an azide (B81097) salt (e.g., sodium azide), often catalyzed by a Lewis or Brønsted acid, yields a tetrazole ring. youtube.comacs.org This reaction is a cornerstone in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. nanoient.org The synthesis can be promoted by various catalysts, including zinc salts and cobalt complexes. acs.orgacs.org

Similarly, nitriles react with nitrile oxides in a [3+2] cycloaddition to form isoxazoles, which are stable aromatic heterocycles. youtube.com Nitrile oxides can be generated in situ from precursors like chlorooximes. nih.gov These cycloadditions provide direct access to functionalized heterocyclic systems under mild conditions. nih.govresearchgate.netnih.gov

Table 3: Common [3+2] Cycloaddition Reactions of Nitriles

1,3-DipoleDipolarophileHeterocyclic Product
Azide (N3-)Nitrile (R-C≡N)Tetrazole
Nitrile Oxide (R-C≡N+-O-)Nitrile (R-C≡N)1,2,4-Oxadiazole
Nitrile Oxide (R-C≡N+-O-)AlkyneIsoxazole youtube.com

Electrophilic Aromatic Substitution Considerations in Activated Systems

The benzene (B151609) ring of this compound is severely deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing effects of the two fluoro substituents, the nitro group, and the nitrile group. libretexts.org Standard EAS reactions like nitration, halogenation, or Friedel-Crafts reactions would require extremely harsh conditions and are generally not feasible.

If an electrophilic attack were to occur, the directing effects of the existing substituents would need to be considered. All four substituents (F, F, NO2, CN) are deactivating and meta-directing. However, in a polysubstituted ring, the positions of attack are limited. The only available position is C-6. Therefore, any potential EAS reaction would be expected to occur at this position, if at all.

In contrast to the difficulty of electrophilic substitution, the high degree of activation towards nucleophilic aromatic substitution (SNAr) is a key feature of this system. The fluorine atoms, particularly the one at C-5 (para to the nitro group), are highly activated towards displacement by nucleophiles. Studies on analogous compounds like 2,4-difluoronitrobenzene (B147775) show that the fluorine atoms are readily displaced by nucleophiles. nih.govrsc.orgsigmaaldrich.com The relative reactivity of the two fluorine atoms in this compound would depend on the combined activating effects of the nitro and nitrile groups.

Derivatization and Advanced Functionalization of 3,5 Difluoro 2 Nitrobenzonitrile

Strategic Introduction of Ancillary Functional Groups for Diversification

The inherent reactivity of 3,5-Difluoro-2-nitrobenzonitrile allows for the strategic introduction of a wide array of ancillary functional groups, thereby enabling the diversification of its molecular framework. The primary routes for this functionalization are nucleophilic aromatic substitution (SNAr) of the fluorine atoms and the reduction of the nitro group to an amine, which can then undergo a plethora of subsequent reactions.

The fluorine atoms on the this compound ring are activated towards nucleophilic attack by the strong electron-withdrawing effects of the adjacent nitro and cyano groups. This activation facilitates the displacement of one or both fluorine atoms by a variety of nucleophiles. The regioselectivity of this substitution is influenced by the electronic environment of the ring. The fluorine at the 5-position is generally more susceptible to nucleophilic attack due to the combined electron-withdrawing effects of the ortho-nitro group and the para-cyano group, which stabilize the Meisenheimer intermediate formed during the reaction.

Common nucleophiles employed in the derivatization of similar dihalonitrobenzonitriles include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide would be expected to yield 5-methoxy-3-fluoro-2-nitrobenzonitrile. Similarly, treatment with a thiol, such as thiophenol, in the presence of a base would likely lead to the formation of the corresponding thioether.

Another pivotal strategy for diversification involves the reduction of the nitro group. This transformation is a gateway to a vast number of derivatives, as the resulting 2-amino-3,5-difluorobenzonitrile is a versatile intermediate. A variety of reducing agents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other functional groups. Catalytic hydrogenation over palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a common and efficient method. Chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid are also effective.

The resulting 2-amino-3,5-difluorobenzonitrile can be further functionalized in numerous ways. For example, the amino group can be diazotized and subsequently replaced by a wide range of substituents through Sandmeyer-type reactions. It can also be acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex molecular structures.

Table 1: Potential Ancillary Functional Groups via Derivatization of this compound
Reaction TypeReagents and ConditionsPotential Product
Nucleophilic Aromatic Substitution (F at C5)NaOCH3, CH3OH, reflux5-Methoxy-3-fluoro-2-nitrobenzonitrile
Nucleophilic Aromatic Substitution (F at C5)PhSH, K2CO3, DMF, 80 °C5-(Phenylthio)-3-fluoro-2-nitrobenzonitrile
Nucleophilic Aromatic Substitution (F at C5)Piperidine, DMSO, 100 °C5-(Piperidin-1-yl)-3-fluoro-2-nitrobenzonitrile
Nitro Group ReductionH2, Pd/C, Ethanol, rt2-Amino-3,5-difluorobenzonitrile
Nitro Group ReductionFe, CH3COOH, reflux2-Amino-3,5-difluorobenzonitrile

Synthesis of Complex Aromatic Scaffolds and Heterocycles (e.g., benzothiophene, pyrroloquinoline, quinoline derivatives)

The derivatized forms of this compound, particularly the 2-amino derivative, are key precursors for the synthesis of a variety of complex aromatic and heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Benzothiophene Derivatives: The synthesis of benzothiophenes can be envisioned through several routes starting from derivatives of this compound. One plausible approach involves the reaction of a 2-amino-3,5-difluorobenzonitrile derivative with a sulfur-containing reagent. For example, diazotization of the amino group followed by reaction with potassium ethyl xanthate could yield a dithiocarbonate, which upon heating would cyclize to form a benzothiophene. A more direct method could involve the reaction of a nucleophilically substituted precursor, such as 5-mercapto-3-fluoro-2-nitrobenzonitrile, with a suitable electrophile to construct the thiophene ring.

Quinoline Derivatives: The Friedländer annulation is a powerful method for the synthesis of quinolines, which typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. To utilize this compound as a starting material for quinoline synthesis, the nitrile group would first need to be converted to a carbonyl group (e.g., through hydrolysis to a carboxylic acid followed by conversion to a ketone) and the nitro group reduced to an amine. Alternatively, the 2-amino-3,5-difluorobenzonitrile could potentially undergo condensation with a suitable ketone under acidic or basic conditions to form a quinoline derivative, although this is a less common variation of the Friedländer synthesis.

Pyrroloquinoline Derivatives: The synthesis of pyrroloquinolines, which are polycyclic aromatic compounds containing both pyrrole and quinoline rings, would require a multi-step synthetic sequence. A potential strategy could involve the initial construction of a quinoline ring as described above, followed by the annulation of a pyrrole ring onto the quinoline core. For instance, a functionalized quinoline derivative bearing an amino group and a suitable leaving group on adjacent positions could undergo condensation with a β-ketoester to form the pyrrole ring.

Table 2: Proposed Synthetic Routes to Heterocycles from this compound Derivatives
Target HeterocycleKey IntermediateProposed ReactionReagents and Conditions
Benzothiophene2-Amino-3,5-difluorobenzonitrileDiazotization and Xanthate Cyclization1. NaNO2, HCl; 2. KSCSOEt; 3. Heat
Quinoline2-Amino-3,5-difluorobenzaldehyde (hypothetical)Friedländer AnnulationCH3COCH2COOEt, Base or Acid
PyrroloquinolineFunctionalized Quinoline DerivativePyrrole Ring Annulationβ-Ketoester, Condensation

Regio- and Stereoselective Modulations of the Molecular Framework

Controlling the regioselectivity of reactions on the this compound scaffold is crucial for the synthesis of specific isomers of its derivatives. As mentioned earlier, in nucleophilic aromatic substitution reactions, the fluorine at the 5-position is generally more reactive than the fluorine at the 3-position. This regioselectivity can be attributed to the greater stabilization of the Meisenheimer intermediate when the nucleophile attacks the C5 position, due to the delocalization of the negative charge onto both the ortho-nitro group and the para-cyano group. The fluorine at C3 is only activated by the ortho-nitro group and the meta-cyano group, leading to a less stabilized intermediate.

This inherent regioselectivity can be exploited to selectively introduce a functional group at the 5-position. Subsequent modification of the remaining fluorine at the 3-position would then require more forcing reaction conditions or a different synthetic strategy. For instance, after substitution at C5, the electronic nature of the ring is altered, which could influence the reactivity of the C3 fluorine.

Stereoselectivity becomes a consideration when chiral centers are introduced into the molecule. While the starting material, this compound, is achiral, derivatization can lead to the formation of chiral products. For example, if a chiral nucleophile is used in a substitution reaction, a mixture of diastereomers may be formed. The stereochemical outcome of such reactions would depend on the nature of the nucleophile, the reaction conditions, and any potential directing effects from the substituents on the aromatic ring.

Applications of 3,5 Difluoro 2 Nitrobenzonitrile As a Key Intermediate in Advanced Chemical Synthesis

Utility in Medicinal Chemistry and Pharmaceutical Development

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. 3,5-Difluoro-2-nitrobenzonitrile serves as a valuable scaffold in the synthesis of a variety of bioactive compounds, enabling chemists to fine-tune molecular properties for optimal therapeutic effect.

Design and Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is a crucial starting material or intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). Its reactive sites—the nitro group, the cyano group, and the carbon-fluorine bonds—allow for a diverse range of chemical transformations. For instance, the nitro group can be readily reduced to an amine, which can then participate in various coupling reactions to build more complex molecular architectures. The cyano group can be hydrolyzed to a carboxylic acid or converted to other functional groups. This versatility makes it an important component in the synthetic pathways of novel therapeutic agents. For example, it is used in the synthesis of inhibitors for enzymes like hypoxia-inducible factor-2α (HIF-2α) and xanthine (B1682287) oxidoreductase. nih.govnih.gov

Exploration in Target-Oriented Synthesis of Bioactive Molecules (e.g., PRDM9 inhibitors, CFTR potentiators)

The unique electronic properties of this compound make it a valuable building block in the synthesis of targeted therapies. For instance, a related compound, 3,5-Difluoro-4-nitrobenzonitrile, has been utilized in the development of PRDM9 inhibitors, which are being investigated for their potential in treating diseases mediated by this protein. impurity.com While not a direct application of the title compound, this highlights the utility of the difluoro-nitrobenzonitrile scaffold in this area.

Pharmacophore Development and Lead Optimization Strategies through Fluorine Incorporation

The incorporation of fluorine is a well-established strategy in lead optimization to enhance a drug candidate's pharmacological profile. danaher.com Fluorine's high electronegativity and small size can modulate the acidity of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding to target proteins through favorable electrostatic interactions. researchgate.netnih.gov this compound provides a ready-made difluorinated phenyl ring, a common pharmacophore element in many modern drugs. By using this intermediate, medicinal chemists can efficiently introduce this beneficial motif, saving synthetic steps and facilitating the exploration of structure-activity relationships (SAR). danaher.com This approach is critical in refining lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties. danaher.comtoxicology.org

Role in Agrochemical Innovation and Development

The strategic use of fluorinated compounds extends to the agrochemical industry, where the introduction of fluorine can lead to more potent, selective, and environmentally benign pesticides. researchgate.netnih.govnih.gov this compound and similar fluorinated intermediates play a significant role in the synthesis of next-generation crop protection agents.

Synthesis of Herbicidal and Insecticidal Compounds

Fluorinated benzonitriles are key building blocks in the synthesis of various herbicides and insecticides. chemimpex.com The presence of fluorine atoms can enhance the biological activity of these compounds. While the search results mention the general use of fluorinated intermediates like 2,6-Difluoro-3-nitrobenzonitrile in developing potent herbicides and insecticides, specific examples detailing the direct use of this compound in commercially available products are not explicitly provided. chemimpex.com However, the synthetic principles are transferable, and the reactivity of this compound makes it a plausible intermediate for creating novel herbicidal and insecticidal molecules. The synthesis of the insecticide teflubenzuron, for example, involves the use of a related difluoronitrobenzene intermediate. google.com

Enhancement of Bioactivity and Environmental Profile through Fluorine Incorporation

The introduction of fluorine into agrochemicals can significantly enhance their bioactivity. researchgate.netnih.gov This is often attributed to increased membrane permeability, improved transport to the target site, and greater resistance to metabolic degradation by the target pest or plant. nih.gov A 2010 survey revealed that over a quarter of all herbicides contained at least one fluorine atom. nih.gov The C-F bond is very stable, which can contribute to the metabolic stability of the agrochemical, potentially leading to lower application rates and a reduced environmental load. nih.gov The use of intermediates like this compound allows for the precise introduction of fluorine atoms to optimize these properties, contributing to the development of more effective and environmentally conscious crop protection solutions. researchgate.netnih.gov

Contribution to Materials Science and Specialty Chemical Production

The strategic placement of fluorine and nitro groups on the benzonitrile (B105546) ring makes this compound a valuable precursor in materials science. The electron-withdrawing nature of these substituents activates the aromatic ring for certain chemical transformations, while the fluorine atoms can enhance the thermal stability, chemical resistance, and other desirable properties of the final materials.

Polymeric Materials and Advanced Coatings Development

While direct and extensive research on the incorporation of this compound into polymers and coatings is not widely published, the utility of similarly structured fluorinated aromatic compounds provides a strong indication of its potential. The presence of fluorine atoms in a polymer backbone or as pendant groups can significantly enhance properties such as thermal stability, chemical inertness, and hydrophobicity. These characteristics are highly desirable for creating robust and durable materials for demanding applications.

The nitrile group in this compound offers a versatile handle for polymerization reactions. It can potentially be hydrolyzed to a carboxylic acid or reduced to an amine, both of which are common functional groups used in the synthesis of various polymers, including polyamides and polyimides. These classes of polymers are known for their excellent mechanical strength and thermal resistance, making them suitable for aerospace, automotive, and electronics applications.

Furthermore, the introduction of the difluoronitro-substituted phenyl ring into a polymer structure could lead to materials with specialized surface properties, such as low surface energy and anti-fouling characteristics, which are beneficial for advanced coatings.

Optoelectronic and Electronic Materials Applications

The field of optoelectronics, which involves devices that source, detect, and control light, is a promising area for the application of derivatives synthesized from this compound. While specific research on this particular compound is limited, the broader class of fluorinated benzonitriles has shown significant promise. For instance, the related compound 3,5-Difluorobenzonitrile (B1349092) is utilized as an electron acceptor unit in materials exhibiting thermally activated delayed fluorescence (TADF), a key mechanism for highly efficient organic light-emitting diodes (OLEDs). sigmaaldrich.com

The electron-withdrawing properties of the fluorine and nitro groups in this compound suggest that its derivatives could also function as effective electron-transporting or electron-accepting materials. By undergoing nucleophilic aromatic substitution reactions, the core structure of this compound can be modified to create larger, conjugated molecules with tailored electronic properties. These tailored molecules could potentially be used in the development of new organic semiconductors, photovoltaics, and other electronic components. The ability to fine-tune the electronic characteristics of the final molecule by leveraging the unique substitution pattern of the starting intermediate is a key advantage in the design of next-generation electronic materials.

Computational and Spectroscopic Approaches in Characterizing 3,5 Difluoro 2 Nitrobenzonitrile and Its Reactivity

Quantum Chemical Calculations (e.g., DFT) for Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of chemical reactions. By modeling molecules and their interactions electronically, DFT can predict reaction pathways, transition states, and the influence of structural modifications on reactivity.

The concept of a potential energy surface, or energy landscape, is fundamental to understanding chemical reactivity. numberanalytics.comnumberanalytics.comnih.gov An energy landscape maps the potential energy of a molecular system as a function of its atomic coordinates, providing a detailed picture of the energetic feasibility of a reaction. numberanalytics.comnumberanalytics.com Key features of this landscape are energy minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent the transition states connecting them. researchgate.net The path of lowest energy connecting reactants to products along this surface is known as the intrinsic reaction coordinate. nih.gov

Table 1: Key Concepts in Energy Landscape Analysis

Concept Description Significance in Reactivity Analysis
Potential Energy Surface (PES) A multidimensional surface representing the potential energy of a system as a function of its nuclear coordinates. numberanalytics.com Provides a complete map of all possible molecular conformations and reaction pathways.
Reactants/Products Correspond to local energy minima on the PES. Represent stable or meta-stable chemical species.
Transition State (TS) A first-order saddle point on the PES, representing the highest energy point along a reaction coordinate. researchgate.net The energy of the TS determines the activation energy barrier of the reaction.

| Reaction Coordinate | The path of minimum energy connecting reactants and products via a transition state. nih.gov | Illustrates the most probable mechanism for a chemical transformation. |

The electronic structure of a molecule is a primary determinant of its chemical behavior. Molecular Orbital (MO) theory, particularly the Frontier Molecular Orbital (FMO) concept, provides a powerful framework for predicting reactivity. chemrxiv.org FMO theory posits that reactions are often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. chemrxiv.org

The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com

For nitroaromatic compounds, quantum chemical methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2) are used to accurately model their complex electronic structures. nih.govacs.org These calculations provide detailed information on orbital energies and electron distribution. In the case of 3,5-difluoro-2-nitrobenzonitrile, the electron-withdrawing nature of the two fluorine atoms, the nitro group, and the nitrile group significantly lowers the energy of the LUMO, enhancing the molecule's electrophilic character and making it susceptible to nucleophilic attack. DFT calculations can precisely quantify these electronic effects, predicting the most likely sites for reaction. nih.gov

Table 2: Representative Frontier Orbital Energies for Nitrobenzene (B124822) (Calculated via DFT)

Molecular Orbital Energy (eV) Role in Reactivity
HOMO -7.5 eV Electron Donor
LUMO -1.2 eV Electron Acceptor
HOMO-LUMO Gap 6.3 eV Indicator of Chemical Reactivity

Note: These values are illustrative for the parent nitrobenzene system and serve as a reference. The specific energies for this compound would differ due to the electronic effects of the fluorine and nitrile substituents, but the principles of analysis remain the same.

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation (e.g., NMR, FTIR, Mass Spectrometry in reaction monitoring)

While computational methods provide theoretical predictions, spectroscopic techniques offer empirical evidence to confirm structures and monitor reaction progress. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) is essential for full characterization.

Mass Spectrometry (MS): MS is a powerful tool for determining molecular weight and identifying reaction products and intermediates. nih.gov In reaction monitoring, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can separate and identify volatile products formed during a reaction, such as the thermal decomposition of a fluorinated nitroaromatic. nih.gov The fragmentation patterns observed in the mass spectrum provide valuable structural information. For nitroaromatics, a common feature is the presence of a distinct molecular ion peak due to the charge-stabilizing ability of the benzene (B151609) ring. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, FTIR is used to confirm the presence of its key structural motifs. The interpretation of experimental spectra is often supported by DFT calculations, which can predict vibrational frequencies with high accuracy. nih.govnih.gov

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitrile (C≡N) Stretching 2240–2220
Nitro (NO₂) (asymmetric) Stretching 1560–1520
Nitro (NO₂) (symmetric) Stretching 1355–1335
Aromatic C=C Stretching 1620–1450

| Aryl C–F | Stretching | 1250–1100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide definitive structural information for this compound.

¹H NMR would show signals for the two aromatic protons, with their chemical shifts and coupling patterns dictated by the electronic environment created by the fluorine, nitro, and nitrile groups.

¹³C NMR would identify all seven carbon atoms in the molecule, including the quaternary carbons.

¹⁹F NMR is particularly important for fluorinated compounds, providing distinct signals for the two fluorine atoms and confirming their positions on the aromatic ring.

In Silico Modeling for Predictive Reactivity and Property Correlation

In silico modeling refers to the use of computer simulations to predict the properties and reactivity of molecules, effectively integrating the quantum chemical methods described previously into a predictive framework. ajchem-a.com By developing quantitative structure-activity relationship (QSAR) models, it is possible to correlate calculated molecular descriptors (such as HOMO/LUMO energies, dipole moment, and electrostatic potential) with experimental observations like reaction rates or biological activity. ajchem-a.com

For a compound like this compound, in silico models can be employed to:

Predict sites of reactivity: By calculating the distribution of electrostatic potential on the molecule's surface, models can highlight electron-rich and electron-poor regions, predicting where electrophilic or nucleophilic attack is most likely to occur.

Estimate thermophysical properties: Properties like heat of formation and binding energy can be calculated, providing insights into the molecule's stability. ajchem-a.com

Screen for potential applications: By correlating predicted properties with desired functions (e.g., in materials science or as a chemical intermediate), these models can guide synthesis efforts and reduce the need for extensive trial-and-error experimentation.

This predictive power makes in silico modeling a cost-effective and efficient strategy in modern chemical research, enabling the rational design of molecules with tailored properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Difluoro-2-nitrobenzonitrile, and what critical reaction conditions ensure high purity?

  • Methodological Answer : A common approach involves sequential halogenation, nitration, and cyanation. Starting with a fluorobenzene derivative, nitration at the ortho position can be achieved using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C). Subsequent fluorination via hydrogen fluoride or potassium fluoride in polar aprotic solvents (e.g., DMF) ensures regioselectivity. The final cyanation step employs sodium cyanide or CuCN under inert atmospheres to avoid hydrolysis. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for distinguishing fluorine environments (δ ≈ -110 to -120 ppm for meta-F; δ ≈ -140 ppm for ortho-F). 13C^{13}\text{C} NMR identifies nitrile carbons (~115 ppm) and nitro group effects on aromatic carbons.
  • IR Spectroscopy : Strong absorbance near 2240 cm1^{-1} (C≡N stretch) and 1520/1350 cm1^{-1} (asymmetric/symmetric NO2_2 stretches).
  • Mass Spectrometry : EI-MS typically shows [M]+^+ peaks at m/z 200 (calculated for C7_7H3_3F2_2N2_2O2_2) with fragmentation patterns reflecting nitro and cyano loss .

Advanced Research Questions

Q. How can the cyanation step in synthesizing this compound be optimized to maximize yield and minimize by-products?

  • Methodological Answer : Optimize cyanide source (e.g., CuCN vs. NaCN) and solvent polarity. For example, using CuCN in DMSO at 80–100°C improves electrophilic aromatic substitution efficiency. Catalyst screening (e.g., Pd/C for dehalogenation side reactions) and in situ monitoring via TLC or HPLC can identify intermediate bottlenecks. Post-reaction quenching with aqueous NH4_4Cl reduces unreacted cyanide hazards .

Q. What strategies resolve contradictions in reported reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : Discrepancies often arise from solvent choice and activating groups. For example, the nitro group’s electron-withdrawing effect enhances NAS at the para position, but competing fluorination may occur in polar solvents. Systematic studies using kinetic isotopic effects (KIE) or Hammett plots can isolate electronic vs. steric influences. Control experiments with deuterated analogs or computational modeling (DFT) clarify mechanistic pathways .

Q. How do nitro and cyano substituents in this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The nitro group deactivates the ring, reducing oxidative addition efficacy, while the cyano group stabilizes Pd intermediates. Screening ligands (e.g., XPhos vs. SPhos) and bases (Cs2_2CO3_3 vs. K3_3PO4_4) improves coupling yields. Substituent effects are quantified via Hammett σm_m parameters, with nitro (σm_m = 1.43) exerting stronger electron withdrawal than cyano (σm_m = 0.66) .

Data Analysis & Computational Studies

Q. What computational methods predict the regioselectivity of electrophilic attacks on this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map electrostatic potential surfaces to identify electron-deficient sites. Fukui indices (fkf_k^-) highlight nucleophilic regions, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions. Compare results with experimental substituent-directed reactions (e.g., bromination or nitration) to validate predictions .

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Reactant of Route 1
Reactant of Route 1
3,5-Difluoro-2-nitrobenzonitrile
Reactant of Route 2
Reactant of Route 2
3,5-Difluoro-2-nitrobenzonitrile

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